5-Formylthiophene-2-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 137.16 g/mol. It is characterized by the presence of a formyl group (-CHO) and a carbonitrile group (-C≡N) attached to a thiophene ring. The compound appears as a light yellow to orange powder or crystalline solid, with a melting point ranging from 91°C to 95°C . Its structure can be represented by the SMILES notation N#CC1=CC=C(C=O)S1
, indicating its unique arrangement of atoms .
5-Formylthiophene-2-carbonitrile is known for its high gastrointestinal absorption and permeability across the blood-brain barrier, making it a compound of interest in medicinal chemistry .
There is no known specific biological function or mechanism of action for 5-Formylthiophene-2-carbonitrile. Due to its limited commercial availability, research on its biological properties is likely minimal.
As with most chemicals, it is advisable to handle 5-Formylthiophene-2-carbonitrile with care due to its unknown properties. Specific safety data sheets (SDS) are not readily available, but general safety practices for handling organic compounds should be followed, including wearing gloves, eye protection, and working in a well-ventilated area [].
-Formylthiophene-2-carbonitrile (also known as 5-cyanothiophene-2-carboxaldehyde) is an organic compound with the chemical formula C6H3NOS. It can be synthesized through various methods, including the Vilsmeier-Haack reaction and the Knoevenagel condensation.
Researchers have characterized the physical and chemical properties of 5-Formylthiophene-2-carbonitrile using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These studies confirm the structure of the molecule and provide information about its functional groups and reactivity [, ].
While research on 5-Formylthiophene-2-carbonitrile is ongoing, it has shown potential applications in various scientific fields, including:
Research indicates that 5-formylthiophene-2-carbonitrile exhibits antiviral properties, particularly against viruses such as Altissima, Hyalomma, and Rusticana . Its ability to interact with biological systems makes it a candidate for further pharmacological studies. Additionally, it has been identified as a CYP1A2 inhibitor, suggesting potential implications in drug metabolism and interactions .
Several methods have been developed for synthesizing 5-formylthiophene-2-carbonitrile:
5-Formylthiophene-2-carbonitrile serves multiple applications:
Interaction studies of 5-formylthiophene-2-carbonitrile focus on its binding affinity with various biological targets. Notably, its activity as a CYP1A2 inhibitor suggests potential interactions with other drugs metabolized by this enzyme. Understanding these interactions is crucial for assessing its safety profile and therapeutic potential in clinical settings .
Several compounds share structural similarities with 5-formylthiophene-2-carbonitrile. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Methylthiophene-2-carbaldehyde | 13679-70-4 | 0.80 |
5-(Methylthio)thiophene-2-carbaldehyde | 24445-35-0 | 0.68 |
3-Methyl-2-thiophenecarboxaldehyde | 5834-16-2 | 0.66 |
5-Acetylthiophene-2-carbaldehyde | 4565-29-1 | 0.65 |
Thieno[3,2-b]thiophene-2-carbonitrile | 40985-58-8 | 0.67 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 5-formylthiophene-2-carbonitrile lies in its specific combination of both formyl and carbonitrile functionalities on the thiophene ring, which may confer distinct chemical reactivity and biological properties compared to its analogs.
Thiophene was first isolated in 1883 by Viktor Meyer during his analysis of coal tar constituents. Its discovery arose from the observation that crude benzene contaminated with thiophene produced a blue dye (indophenin) when reacted with isatin and sulfuric acid. This marked the beginning of systematic studies into sulfur-containing heterocycles, which revealed thiophene’s aromatic character and resemblance to benzene in substitution reactions.
Early 20th-century research focused on synthesizing thiophene analogs of benzene derivatives. The Paal-Knorr synthesis (1885) enabled the production of thiophenes from 1,4-diketones using sulfidizing agents like phosphorus pentasulfide. By the mid-20th century, thiophene derivatives gained prominence in dyestuffs, polymers, and pharmaceuticals. For example, polythiophenes were developed as conductive materials, while biotin (a reduced thiophene derivative) became essential in biochemistry.
Irritant